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Compound of Interest

Compound Name: GSK-3 Inhibitor II

CAS No.: 478482-75-6

Cat. No.: B1663020 Get Quote

Technical Deep Dive: GSK-3 Inhibitor II (TIBPO)
Chemical Identity: 2-((3-Iodobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole Target: Glycogen

Synthase Kinase-3

(GSK-3

) Mechanism: ATP-Competitive Inhibition

Executive Summary
GSK-3 Inhibitor II (often abbreviated as TIBPO) is a cell-permeable, reversible, and ATP-

competitive inhibitor of GSK-3

. Unlike non-selective lithium salts or the broader spectrum maleimides (e.g., SB-216763),
GSK-3 Inhibitor II utilizes a 1,3,4-oxadiazole scaffold to achieve high specificity. Its primary
utility lies in the stabilization of

-catenin by preventing its phosphorylation-dependent degradation, thereby activating the Wnt
signaling pathway. This compound is a critical tool in stem cell differentiation,
neurodegeneration research (Alzheimer’s tauopathy), and metabolic disease modeling.

Chemical Architecture & Binding Mode
To understand the efficacy of GSK-3 Inhibitor II, one must deconstruct its pharmacophore. The

molecule functions by occupying the ATP-binding pocket of the kinase, preventing the transfer

of phosphate groups to substrates like
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-catenin or Tau.

The Pharmacophore
The molecule is composed of three distinct functional regions, each selected during medicinal

chemistry optimization to maximize binding affinity (

) and selectivity.

Region Functional Group Role in Binding Pocket

Hinge Binder Pyridin-4-yl ring

Acts as a hydrogen bond

acceptor for the backbone NH

of Val135 in the GSK-3

hinge region.

Scaffold 1,3,4-Oxadiazole

Planar spacer that orients the

hinge binder and hydrophobic

tail. It also engages in dipole

interactions with the catalytic

lysine (Lys85).

Hydrophobic Tail 3-Iodobenzylthio

The iodine atom provides a

critical halogen bond or

hydrophobic fill within the deep

hydrophobic pocket

(Gatekeeper region/Ile62),

significantly boosting potency

over non-halogenated analogs.

Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the logical flow of the SAR optimization that leads to the

efficacy of GSK-3 Inhibitor II.
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Figure 1: Pharmacophore decomposition of GSK-3 Inhibitor II. The oxadiazole core serves as

the anchor, while the pyridine and iodobenzyl groups target specific residues within the ATP

cleft.

Mechanistic Implications: The Wnt Pathway
The biological value of GSK-3 Inhibitor II is best observed in its modulation of the Wnt/

-catenin pathway. Under basal conditions, a "destruction complex" (Axin, APC, CK1, GSK-3

) phosphorylates

-catenin, marking it for ubiquitination.

Inhibition Logic:

Entry: TIBPO permeates the cell membrane.

Competition: It outcompetes ATP for the GSK-3

active site (

nM range depending on ATP concentration).

Stabilization: GSK-3

cannot phosphorylate

-catenin at Ser33/Ser37/Thr41.
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Translocation: Unphosphorylated

-catenin accumulates in the cytosol and translocates to the nucleus.

Transcription:

-catenin binds TCF/LEF factors, driving the expression of Wnt target genes (e.g., Cyclin D1,
c-Myc).
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Figure 2: Mechanism of Action. GSK-3 Inhibitor II disrupts the destruction complex, shifting the

equilibrium toward

-catenin stabilization and nuclear signaling.

Validated Experimental Protocols
To ensure data integrity, the following protocols utilize self-validating controls.
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Protocol A: In Vitro Kinase Assay (Luminescence)
Objective: Determine

of GSK-3 Inhibitor II against recombinant GSK-3

.

Reagent Prep:

Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50

M DTT.

Substrate: GSK-3 peptide substrate (YRRAAVPPSPSLSRHSSPHQSpEDEEE) at 20

M.

ATP: 10

M (Must be below

of ATP for competitive inhibitors).

Enzyme: Recombinant human GSK-3

(approx. 2-5 ng/well).

Compound Handling:

Dissolve GSK-3 Inhibitor II in 100% DMSO to 10 mM stock.

Prepare serial dilutions (1:3) in DMSO.[1] Final DMSO concentration in assay must be

<1%.

Reaction:

Add 5

L Inhibitor (at 4x conc) to 384-well plate.
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Add 5

L Enzyme mixture. Incubate 10 min at RT (allows inhibitor binding).

Add 10

L Substrate/ATP mix to initiate.

Incubate 60 min at RT.

Detection:

Add 20

L Kinase-Glo® (Promega) or ADP-Glo reagent.

Read Luminescence.

Validation:

Positive Control: Staurosporine or CHIR99021.

Negative Control: No enzyme (background).

Z-Factor: Must be > 0.5 for valid assay.

Protocol B: Cellular -Catenin Stabilization (Western Blot)
Objective: Confirm cellular permeability and pathway engagement.

Cell Culture: HEK293T or SH-SY5Y cells seeded at

cells/well in 6-well plates.

Treatment:

Starve cells (serum-free media) for 4 hours to reduce basal signaling.

Treat with GSK-3 Inhibitor II (1
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M, 5

M, 10

M) for 6–12 hours.

Control: DMSO (Vehicle) and LiCl (20 mM) as a positive reference.

Lysis:

Wash with ice-cold PBS.

Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

Immunoblotting:

Primary Ab: Anti-Active

-Catenin (Non-phospho Ser33/37/Thr41) [Cell Signaling Tech #8814].

Loading Control: GAPDH or Total GSK-3

.

Result Interpretation:

A dose-dependent increase in "Active

-Catenin" band intensity confirms target engagement.

Comparative Data: Inhibitor Classes
Understanding where GSK-3 Inhibitor II fits in the broader landscape is crucial for

experimental design.
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Compound Class Selectivity Profile Primary Use Case

GSK-3 Inhibitor II Oxadiazole High (vs. CDKs)

Specific pathway

dissection; Wnt

activation.

LiCl (Lithium) Metal Ion
Low (inhibits IMPase,

etc.)

In vivo mood

stabilization models;

crude positive control.

SB-216763 Maleimide Moderate
Early stage drug

discovery reference.

CHIR99021 Aminopyrimidine Very High

Stem cell

reprogramming (gold

standard).

Note on Solubility: GSK-3 Inhibitor II is hydrophobic. Stock solutions in DMSO are stable at

-20°C. Avoid aqueous buffers for stock storage to prevent precipitation or hydrolysis of the

thioether linkage over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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